molecular formula C11H15N B2858280 7-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 1267967-97-4

7-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2858280
CAS No.: 1267967-97-4
M. Wt: 161.248
InChI Key: BCSQUVLIGHGKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure that is partially saturated, with an ethyl group attached to the seventh position. Tetrahydroquinolines are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.

Scientific Research Applications

7-Ethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, antioxidants, and corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cascade reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of 7-Ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline core .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the ethyl group at the seventh position, resulting in different chemical and biological properties.

    7-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and activity.

    7-Hydroxy-1,2,3,4-tetrahydroquinoline:

Uniqueness

7-Ethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the ethyl group, which can influence its steric and electronic properties. This modification can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-ethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQUVLIGHGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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